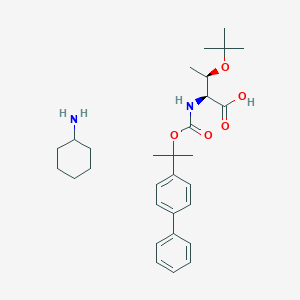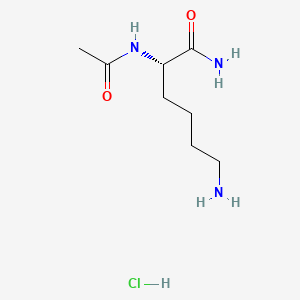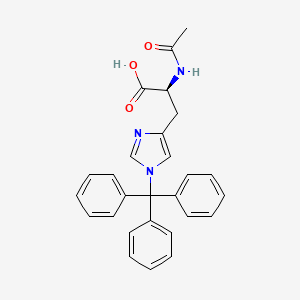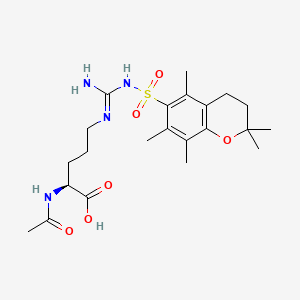
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of β-Peptides
The preparation of novel N-Fmoc-protected β2-homoamino acids demonstrates the compound's pivotal role in synthesizing β-peptides, which are of significant interest due to their structural and functional properties. These β2-homoamino acids, derived from proteinogenic side chains like Ile, Tyr, and Met, undergo a diastereoselective amidomethylation process, showcasing the versatility of Fmoc-amino acid protection in peptide synthesis. The method enables large-scale preparation, indicating its importance in producing β-peptides for research and therapeutic applications (Šebesta & Seebach, 2003).
Self-Assembled Structures for Nanotechnology
Fmoc variants of amino acids like threonine and serine have been used to create self-assembled structures, highlighting the potential of Fmoc-protected amino acids in material science and nanotechnology. These self-assembled structures undergo morphological changes under different concentrations and temperatures, paving the way for designing novel nanoarchitectures. Such developments underscore the compound's role beyond traditional peptide synthesis, extending into the creation of innovative materials and nanoscale devices (Kshtriya, Koshti, & Gour, 2021).
Enzyme Assays
Tripeptide derivatives involving Fmoc-amino acid protection are utilized in assaying enzymes, such as factor Xa. The precise quantification of enzymatic activity through these derivatives demonstrates the compound's utility in biochemical assays, contributing to our understanding of enzyme functions and facilitating the development of enzyme inhibitors for therapeutic uses. This application is crucial for medical research, offering a pathway to discovering new drugs and understanding biological mechanisms (Svendsen, 2017).
Integrin Targeting for Bioimaging
In bioimaging, water-soluble fluorene derivatives that include the Fmoc group have shown promise in targeting integrins, crucial for cell adhesion and signaling. This application demonstrates the compound's potential in developing new imaging agents and therapeutic targets, contributing to advancements in diagnostic methods and treatment strategies for diseases associated with integrin dysregulation (Morales et al., 2010).
Mecanismo De Acción
Target of Action
Z-D-Dab(Fmoc)-OH, also known as ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids and peptides. The compound acts as a protective group for these amino groups during the synthesis process .
Mode of Action
The compound works by attaching to the amino group of an amino acid or peptide, thereby protecting it from unwanted reactions during the synthesis process . This is achieved through the formation of an amide bond between the carbonyl group of the compound and the amino group of the amino acid or peptide . The compound can be removed from the amino group under mild basic conditions, typically using a secondary amine such as piperidine .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, a peptide chain is assembled by sequentially adding amino acids to a growing chain attached to insoluble resin beads. The compound protects the amino groups of the amino acids during this process, preventing unwanted side reactions . Once the peptide chain is fully assembled, the compound is removed, and the peptide is cleaved from the resin .
Result of Action
The primary result of the action of Z-D-Dab(Fmoc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups of the amino acids, the compound ensures that the peptide chain grows in the desired manner, without unwanted side reactions . This contributes to the efficiency and accuracy of the peptide synthesis process .
Action Environment
The action of Z-D-Dab(Fmoc)-OH is influenced by several environmental factors. The compound is stable under acidic conditions but can be removed under mild basic conditions . Therefore, the pH of the environment is a crucial factor influencing its action. Other factors, such as temperature and solvent, can also affect the efficiency of the compound’s protective action and its removal from the amino group .
Propiedades
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQCVMKVEGLEGU-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)






![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)